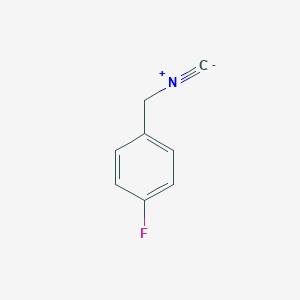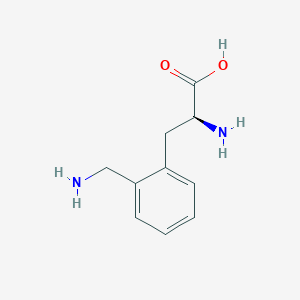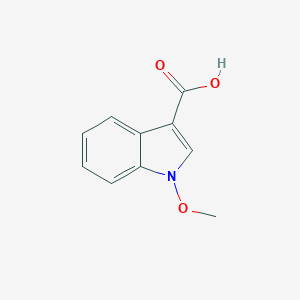
1-Methoxyindole-3-carboxylic acid
Overview
Description
1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
It is synthesized from a phytoalexin nucleophilic substitution reaction selectively at the 2-position . This suggests that it might interact with its targets through a nucleophilic substitution mechanism.
Biochemical Pathways
For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the synthesis and function of indole derivatives can be influenced by various factors, including the presence of pathogens .
Biochemical Analysis
Biochemical Properties
They are important types of molecules and natural products and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are known to be synthesized from tryptophan via intermediates in Arabidopsis .
Transport and Distribution
Indole derivatives are known to bind with high affinity to multiple receptors, which could influence their transport and distribution .
Subcellular Localization
Indole derivatives are known to play a main role in cell biology, which could influence their subcellular localization .
Preparation Methods
1-Methoxyindole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the selective nucleophilic substitution reaction at the 2-position of the indole ring. This method typically uses specific reagents and conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxyindole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxyindole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-Methoxyindole-3-carboxylic acid can be compared with other indole derivatives such as:
- 1-Methylindole-3-carboxylic acid
- 1-Methylindole-3-carboxaldehyde
- Indole-3-acetic acid
These compounds share a similar indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
1-methoxyindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZLEZAQMDQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238760 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91913-76-7 | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxyindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?
A1: The research paper highlights a novel metabolic reaction observed with this compound: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.
Q2: How was this O-demethylation reaction studied and quantified in the research?
A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with this compound and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


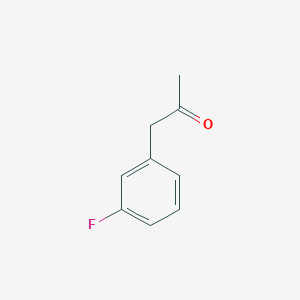
![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

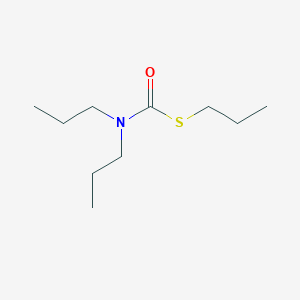
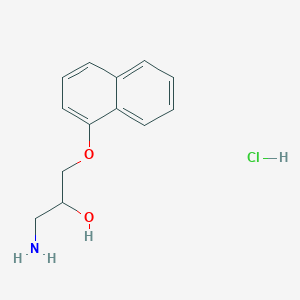
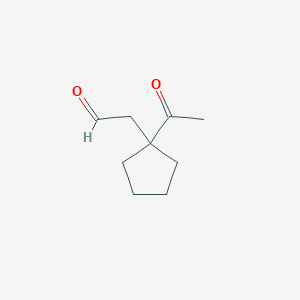
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
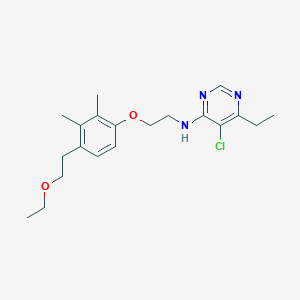
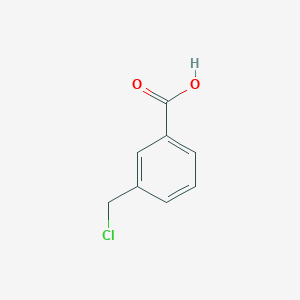

![3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B132448.png)

